N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. This core is fused with a phenyl group at position 7 and substituted with a propan-2-yl group at position 3. The acetamide side chain is attached to a 3,5-dimethylphenyl group, contributing to its hydrophobic character.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-21(19-8-6-5-7-9-19)13-28(24(23)25(29)31)14-22(30)27-20-11-17(3)10-18(4)12-20/h5-13,15-16H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLZQSZZIHXQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrolopyrimidine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted anilines with pyrrolopyrimidine derivatives under acidic or basic conditions.
Acylation: Introducing the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Cyclization: Forming the pyrrolopyrimidine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
Research indicates that N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibits promising biological activities. Preliminary studies suggest its involvement in modulating various molecular targets associated with cancer progression and other diseases.
Table 1: Summary of Biological Activities
Research Findings
Several studies have focused on the synthesis and evaluation of this compound's efficacy against various cancer types. For instance, a study highlighted its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which plays a crucial role in tumor angiogenesis.
Case Study: VEGFR Inhibition
In a recent investigation into the compound's antiangiogenic properties, it was synthesized alongside other pyrrolo[3,2-d]pyrimidine derivatives. The results demonstrated that derivatives similar to this compound showed significant inhibition of VEGFR activity in vitro. This suggests potential therapeutic applications in cancer treatment by targeting angiogenesis pathways .
Table 2: Synthesis Pathways
| Methodology | Description | Yield |
|---|---|---|
| Cyclocondensation | Reaction between α-halomethylbenzylketones and 2-amino derivatives | High |
| Zinc-Catalyzed Reactions | Improves efficiency and yield of pyrimidine derivatives | Enhanced |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Structure
The target compound’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from analogs with triazolo-, pyrazolo-, or alternative pyrrolo-fused systems:
- This may reduce membrane permeability but enhance target binding in hydrophilic environments .
- Pyrazolo[3,4-d]pyrimidine (): The pyrazolo core’s planar geometry facilitates π-π stacking interactions, whereas the pyrrolo[3,2-d]pyrimidinone’s non-planar structure (due to the lactam oxygen) may limit such interactions .
Table 1: Core Structure Comparison
Substituent Effects
Aryl Groups:
- 2,5-Dimethylphenyl () : Asymmetric substitution may create electronic asymmetry, altering binding site interactions .
- Fluorophenyl () : Fluorine’s electronegativity increases metabolic stability and bioavailability but reduces hydrophobicity compared to methyl groups .
Side Chains:
- Propan-2-yl (Target) : The branched alkyl group increases lipophilicity, favoring passive diffusion across biological membranes.
- 4-Fluorophenylamino (): The amino linkage introduces hydrogen-bonding capacity, enhancing target affinity in polar environments .
- Cyanophenyl (): The electron-withdrawing cyano group may polarize the acetamide moiety, affecting solubility and charge distribution .
Table 2: Substituent Impact on Properties
Spectroscopic and Structural Analysis
- NMR Profiling (): Comparative NMR studies of analogs (e.g., Rapa, compounds 1 and 7) reveal that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with electronic environment alterations. For the target compound, the 3,5-dimethylphenyl and propan-2-yl groups likely cause distinct shifts in these regions, differentiating it from fluorinated or cyanophenyl analogs .
- Crystallography (): SHELX-refined structures highlight conformational variations in the pyrrolo-pyrimidinone core, particularly in bond angles and torsion angles influenced by substituents .
Biological Activity
N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
IUPAC Name: this compound
InChI Key: QITGCKGKWQUCEH-UHFFFAOYSA-N
The compound belongs to the class of pyrrolopyrimidines and features multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The compound may exert its effects by modulating these biological pathways through binding interactions that alter the activity of target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values in the low micromolar range (8–20 µM) against ovarian carcinoma (PA1) and prostate carcinoma (PC3 and DU145) cell lines .
- Mechanistic Insights : The mechanism underlying its anticancer effects may involve inhibition of specific kinases associated with tumor growth. For example, related compounds have shown potent inhibition against pim kinases with IC50 values ranging from 46 to 75 nM .
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential applications in other therapeutic areas:
- Antimicrobial Activity : Some derivatives of pyrrolopyrimidines have been investigated for their antimicrobial properties. The presence of specific substituents has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been noted for their anti-inflammatory effects, indicating a broader pharmacological profile that warrants further exploration .
Data Summary Table
Case Studies
- Screening for Anticancer Compounds : A study conducted by Walid Fayad et al. involved screening a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroids as a model system. The results indicated that certain derivatives of pyrrolopyrimidines exhibited promising anticancer activity .
- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications in the phenyl ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
